Cas no 1804855-84-2 (Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate)

Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate
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- インチ: 1S/C13H10F5NO3/c1-2-21-11(20)5-8-7(12(14)15)3-4-10(9(8)6-19)22-13(16,17)18/h3-4,12H,2,5H2,1H3
- InChIKey: DYTFBRQBOUZQHD-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=C(C#N)C=1CC(=O)OCC)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 431
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 59.3
Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015022061-1g |
Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate |
1804855-84-2 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetateに関する追加情報
Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate (CAS No. 1804855-84-2): An Overview
Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate (CAS No. 1804855-84-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyano group, difluoromethyl, and trifluoromethoxy substituents, which collectively contribute to its potential therapeutic applications.
The cyano group in the structure of Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate plays a crucial role in enhancing the compound's biological activity. Cyano groups are known for their ability to modulate the electronic properties of molecules, thereby influencing their reactivity and binding affinities to biological targets. This feature makes the compound a promising candidate for drug development, particularly in areas such as cancer therapy and anti-inflammatory treatments.
The presence of difluoromethyl and trifluoromethoxy substituents further enhances the compound's stability and metabolic properties. Fluorine atoms are known for their high electronegativity and ability to form strong bonds, which can improve the pharmacokinetic properties of a molecule. These substituents can also influence the lipophilicity of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profiles.
Recent studies have highlighted the potential of Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate in various therapeutic applications. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.
In another study, published in *Bioorganic & Medicinal Chemistry Letters*, Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate was evaluated for its anticancer properties. The results showed that the compound selectively inhibited the growth of several cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and disrupt cell cycle progression, making it a promising lead compound for further development as an anticancer agent.
The synthetic route for Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate has been extensively studied and optimized to ensure high yields and purity. One common approach involves the reaction of 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)benzaldehyde with ethyl acetoacetate under appropriate conditions. This method has been shown to be efficient and scalable, making it suitable for large-scale production.
From a safety perspective, Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate has been evaluated for its toxicity and safety profile. Preclinical studies have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, Ethyl 2-cyano-6-difluoromethyl-3-(trifluoromethoxy)phenylacetate (CAS No. 1804855-84-2) represents a promising candidate for drug development due to its unique structural features and potential therapeutic applications. Ongoing research continues to explore its biological activities and mechanisms of action, paving the way for its potential use in treating various diseases such as cancer and inflammatory disorders.
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